3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride
Description
3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopenta[c]pyrazole core with a methyl substituent at the 3-position and an amine group at the 6-position, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications .
Properties
Molecular Formula |
C7H13Cl2N3 |
|---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-4-5-2-3-6(8)7(5)10-9-4;;/h6H,2-3,8H2,1H3,(H,9,10);2*1H |
InChI Key |
HJIGGZSZGYMELL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(C2=NN1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Annulation
This method involves the reaction of 3-methyl-1,4-pentadiene with hydrazine hydrate under reflux conditions. The diene undergoes [3+2] cycloaddition with hydrazine, forming the tetrahydrocyclopenta[c]pyrazole scaffold. Catalytic acid (e.g., HCl or H₂SO₄) accelerates the reaction, achieving yields of 65–72% after 12–18 hours.
Reaction conditions :
-
Temperature: 80–100°C
-
Solvent: Ethanol or methanol
-
Molar ratio (diene:hydrazine): 1:1.2
Side products include open-chain hydrazones and over-alkylated derivatives , which are minimized by controlling stoichiometry and reaction time.
Hydrazine-Carbonyl Cyclocondensation
Alternative routes employ cyclopentanone derivatives and methylhydrazine in acidic media. For example, cyclopentanone reacts with methylhydrazine in acetic acid to form the pyrazole ring via keto-hydrazone intermediates. This method offers superior regioselectivity, favoring the 3-methyl substitution pattern critical for downstream functionalization.
Key advantage : Reduced formation of positional isomers compared to annulation methods.
Introduction of the Amine Group
The 6-amine moiety is introduced through reductive amination or nitro group reduction .
Reductive Amination
A ketone intermediate (e.g., 3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-one ) reacts with ammonia or ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN). The reaction proceeds at room temperature in methanol, achieving 80–85% conversion.
Critical parameters :
-
pH: Maintained at 6–7 using acetic acid
-
Ammonia concentration: 2–3 equivalents
Nitro Reduction
In this route, a 6-nitro precursor is reduced using H₂/Pd-C or SnCl₂/HCl . Hydrogenation at 40 psi H₂ and 25°C for 6 hours affords the amine with >90% yield.
Comparison of methods :
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂/Pd-C | 10% Pd-C | 92 | 98 |
| SnCl₂/HCl | SnCl₂ | 88 | 95 |
Nitro reduction is preferred for scalability, though it requires careful handling of tin byproducts.
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt using HCl gas or concentrated hydrochloric acid .
Gas-Solid Reaction
Dry HCl gas is bubbled through a solution of the free base in diethyl ether or THF at 0–5°C. The precipitate is filtered and washed with cold ether, yielding 95–98% pure salt.
Optimization insight :
Aqueous Acid Treatment
The free base is dissolved in minimal water , and concentrated HCl is added dropwise until pH ≈ 1. The solution is lyophilized to obtain the crystalline salt.
Advantage : Suitable for heat-sensitive compounds due to low-temperature processing.
Reaction Optimization and Troubleshooting
Purification Challenges
-
Byproduct removal : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) effectively separates unreacted hydrazine and diketone intermediates.
-
Enantiomer resolution : Chiral HPLC (Chiralpak AD-H column, hexane/IPA 85:15) isolates the (6R)-enantiomer, which exhibits higher biological activity in preclinical studies.
Yield Enhancement Strategies
-
Microwave-assisted synthesis : Reducing reaction time from 18 hours to 45 minutes while maintaining 70% yield.
-
Solvent-free conditions : Grinding cyclopentanone derivatives with hydrazine hydrate in a ball mill achieves 68% yield without solvent.
Structural Characterization
Spectroscopic data confirms successful synthesis:
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (D₂O) | δ 1.32 (s, 3H, CH₃), 2.45–2.60 (m, 4H, CH₂), 3.12 (q, 1H, CH-NH₂) | |
| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N) | |
| MS (ESI+) | m/z 137.18 [M+H⁺] (free base) |
X-ray crystallography of the free base reveals a boat conformation in the cyclopentane ring, with the amine group axial to minimize steric strain.
Applications and Derivatives
While beyond preparation scope, notable derivatives include:
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and other derivatives that can be further utilized in different applications .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following properties:
- IUPAC Name : 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- CAS Number : 2411552-85-5
- Molecular Formula : C7H10N2·2HCl
- Molecular Weight : 177.08 g/mol
- Purity : Typically above 97% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown efficacy against K562 and MCF-7 cancer cells by inducing apoptosis and inhibiting proliferation .
Thrombopoietin Receptor Agonism
The compound has been investigated for its role as an agonist of the thrombopoietin receptor, which is crucial in enhancing platelet production. This application is particularly relevant in treating thrombocytopenia. The ability to mimic thrombopoietin can significantly improve therapeutic strategies for patients with low platelet counts .
Neuropharmacology
Research has suggested that pyrazole derivatives can interact with neurotransmitter systems. The unique structure of this compound may allow it to modulate receptor activities related to neurological disorders. This potential makes it a candidate for further exploration in neuropharmacological studies.
Enzyme Inhibition
The compound's structural features suggest possible interactions with various enzymes. Preliminary studies indicate that it may inhibit specific enzyme pathways involved in disease processes, offering a pathway for drug development targeting metabolic disorders .
Functionalization Strategies
Functionalization can enhance the compound's solubility and bioavailability. For example, modifying substituents on the pyrazole ring can lead to improved pharmacokinetic properties, making the compound more effective in therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues with Pyrazole Derivatives
Compound 11a and 11b ()
- Core Structure: Pyran-pyrazole hybrids (e.g., 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran derivatives).
- Functional Groups: Hydroxy, cyano, and ester/carboxylate substituents.
- Key Differences : Unlike the target compound, these lack the fused cyclopenta ring, resulting in reduced structural rigidity. The pyran ring introduces oxygen, altering electronic properties and hydrogen-bonding capacity.
Metal-Organic Framework (MOF) Ligands ()
Fe(cta)₂ and Fe(mta)₂
- Core Structure : Fe(II) coordinated to 1,4,5,6-tetrahydrocyclopenta[d][1,2,3]triazolate (cta) or methyl triazolate (mta).
- Functional Groups : Triazolate ligands with cyclopenta or methyl substituents.
- Key Differences : The cta ligand shares the cyclopenta backbone but replaces pyrazole with triazole, enhancing coordination to metal centers. The target compound’s amine and methyl groups are absent in these MOF ligands.
- Applications : High-spin Fe(II) MOFs for barocaloric or mechanical energy storage applications. The rigidity of the cyclopenta ring in cta contributes to mechanical stability under pressure .
Pesticide Chemicals ()
Pymetrozine
- Core Structure: Triazinone derivative (4,5-dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one).
- Functional Groups: Pyridinylmethylene and triazinone moieties.
- Key Differences: While both pymetrozine and the target compound are nitrogen-rich heterocycles, pymetrozine’s triazinone core and pyridine substituents target insect neurochemistry, unlike the pyrazole-cyclopenta system of the target.
- Applications : Selective insecticide targeting aphids and whiteflies .
Comparative Data Table
Research Findings and Implications
- Solubility and Bioavailability : The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral pyrazole derivatives like 11a/b, which require organic solvents for synthesis .
- Functional Group Influence: The methyl group in the target compound may increase lipophilicity versus the polar cyano/hydroxy groups in 11a/b, affecting membrane permeability in biological systems.
Biological Activity
3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride, also known as a derivative of the tetrahydrocyclopenta pyrazole class, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (S)-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride
- CAS Number : 2411552-89-9
- Molecular Formula : C7H11N3·2HCl
- Molecular Weight : 228.12 g/mol
- Purity : Typically ≥ 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- JNK3 Inhibition : Recent studies have indicated that compounds with a similar tetrahydrocyclopenta scaffold exhibit inhibitory effects on the c-Jun N-terminal kinase 3 (JNK3), a critical player in neuronal apoptosis. This inhibition is linked to neuroprotective effects in models of Alzheimer's disease .
- Antimicrobial Activity : The compound's structural characteristics suggest potential antimicrobial properties. Similar pyrazole derivatives have shown efficacy against various bacterial strains .
- Antioxidant Properties : Research indicates that derivatives of this compound may possess antioxidant activities, contributing to cellular protection against oxidative stress .
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of tetrahydrocyclopenta derivatives on neuronal cells exposed to amyloid beta. The results demonstrated that these compounds significantly reduced apoptosis rates compared to control groups. Specifically, compounds with similar structural frameworks exhibited IC50 values in the nanomolar range against JNK3 .
Case Study 2: Antimicrobial Screening
In vitro studies were conducted to evaluate the antimicrobial efficacy of related pyrazole compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed notable antibacterial activity, suggesting that modifications to the tetrahydrocyclopenta structure could enhance efficacy .
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic pathways for 3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally similar pyrazol-amine derivatives typically involves multi-step protocols, including cyclocondensation of hydrazine derivatives with ketones or aldehydes under acidic or catalytic conditions. For example, a general procedure involves heating aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol-water with NaHSO₄ as a catalyst at 80°C . Optimization may involve adjusting solvent ratios (e.g., ethanol:water), catalyst loading, and reaction time to maximize yield and purity. TLC monitoring (e.g., petroleum ether:ethyl acetate 20:80) is critical for tracking reaction progress .
Q. How is the compound characterized analytically, and what techniques are most reliable for confirming its purity and structure?
- Methodological Answer : Characterization relies on a combination of spectroscopic and chromatographic methods:
- NMR (¹H, ¹³C) to confirm cyclopenta-pyrazolamine core structure and substituents.
- HPLC with UV detection for purity assessment (≥95% is typical for research-grade material).
- Mass spectrometry (HRMS) for molecular ion verification.
- Elemental analysis (C, H, N) to validate stoichiometry, particularly for hydrochloride salts .
Q. What are the known pharmacological or biochemical targets of this compound, and how are in vitro assays designed to evaluate its activity?
- Methodological Answer : While specific targets for this compound are not explicitly documented in the provided evidence, analogous pyrazol-amine derivatives are studied for kinase inhibition or receptor modulation. Assay design typically involves:
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility or stability data for this compound across different experimental conditions?
- Methodological Answer : Contradictions often arise from solvent polarity, pH, or temperature variations. A systematic approach includes:
- Solubility screening in DMSO, PBS, and ethanol at concentrations ≤10 mM.
- Stability studies under varying pH (2–9) and temperatures (4°C, 25°C, 37°C) using HPLC to track degradation products.
- Molecular dynamics simulations to predict solvation-free energy and identify destabilizing functional groups (e.g., amine hydrochloride salts under basic conditions) .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to improve selectivity or potency?
- Methodological Answer : SAR studies require iterative synthesis and testing:
- Core modifications : Introduce substituents at the cyclopenta or pyrazole rings (e.g., methyl → ethyl, halogenation).
- Salt form comparison : Test free base vs. dihydrochloride for bioavailability differences.
- Co-crystallization studies with target proteins (if available) to identify binding interactions.
- High-throughput screening (HTS) against related enzymes/receptors to assess off-target effects .
Q. How should researchers address discrepancies in reported synthetic yields for this compound, particularly in scaled-up reactions?
- Methodological Answer : Yield variability often stems from:
- Kinetic vs. thermodynamic control : Longer reaction times may favor byproduct formation.
- Purification challenges : Use of gradient column chromatography (silica gel, ethyl acetate → methanol) or recrystallization in ethanol/water mixtures.
- Scale-up adjustments : Ensure efficient heat transfer (e.g., microwave-assisted synthesis for uniform heating) and inert atmosphere to prevent oxidation .
Q. What advanced computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses.
- QM/MM simulations to study reaction mechanisms (e.g., protonation states of the amine group).
- MD simulations (GROMACS) to assess conformational stability in aqueous or membrane environments.
- Machine learning models trained on kinase inhibitor datasets to predict selectivity .
Methodological Challenges in Data Interpretation
Q. How can researchers reconcile conflicting in vitro vs. in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor absorption, rapid metabolism). Solutions include:
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?
- Methodological Answer :
Interdisciplinary Research Considerations
Q. How can chemical engineering principles improve the scalability of this compound’s synthesis?
- Methodological Answer : Apply CRDC 2020 frameworks (e.g., RDF2050103, RDF2050108) for:
Q. What environmental impact assessment methods are relevant for this compound during preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
